molecular formula C12H14N2O B14812813 4-Cyclopropoxy-2-(dimethylamino)benzonitrile

4-Cyclopropoxy-2-(dimethylamino)benzonitrile

Cat. No.: B14812813
M. Wt: 202.25 g/mol
InChI Key: JKYIFGFSPZCDRP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(dimethylamino)benzonitrile is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a benzonitrile core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(dimethylamino)benzonitrile typically involves the reaction of 4-cyanophenol with potassium hydroxide in acetone, followed by the addition of 2-(dimethylamino)ethyl chloride . The reaction conditions include heating and refluxing for specific durations to ensure the completion of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(dimethylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzonitrile core.

    Substitution: The compound can undergo substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Cyclopropoxy-2-(dimethylamino)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo intramolecular charge transfer from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation, leading to the appearance of dual fluorescence . This property makes it useful in photophysical studies and other applications where fluorescence is a key factor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-(dimethylamino)benzonitrile is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which impart distinct chemical and physical properties. Its ability to undergo intramolecular charge transfer and exhibit dual fluorescence makes it particularly valuable in scientific research.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-cyclopropyloxy-2-(dimethylamino)benzonitrile

InChI

InChI=1S/C12H14N2O/c1-14(2)12-7-11(15-10-5-6-10)4-3-9(12)8-13/h3-4,7,10H,5-6H2,1-2H3

InChI Key

JKYIFGFSPZCDRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)OC2CC2)C#N

Origin of Product

United States

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